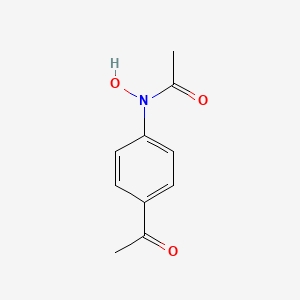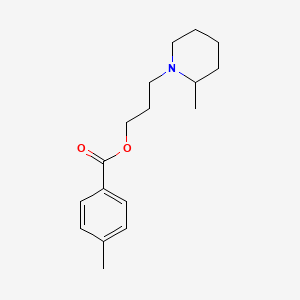
Benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester is a chemical compound with a complex structure that includes a benzoic acid derivative and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester typically involves the esterification of 4-methylbenzoic acid with 3-(2-methyl-1-piperidinyl)propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 3-(2-methyl-1-piperidinyl)propanol.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
作用機序
The mechanism of action of benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with biological molecules. The piperidine ring may play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- p-Toluic acid
- 4-(Aminomethyl)benzoic acid
- Tribenuron methyl
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine dihydrochloride
- Methyl 4-chloromethyl-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide
- N-desmethyl imatinib
Uniqueness
Benzoic acid, 4-methyl-, 3-(2-methyl-1-piperidinyl)propyl ester is unique due to its specific combination of a benzoic acid derivative and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
63980-11-0 |
|---|---|
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC名 |
3-(2-methylpiperidin-1-yl)propyl 4-methylbenzoate |
InChI |
InChI=1S/C17H25NO2/c1-14-7-9-16(10-8-14)17(19)20-13-5-12-18-11-4-3-6-15(18)2/h7-10,15H,3-6,11-13H2,1-2H3 |
InChIキー |
HYYCSBXRMNMNBN-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



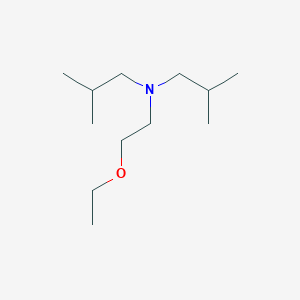
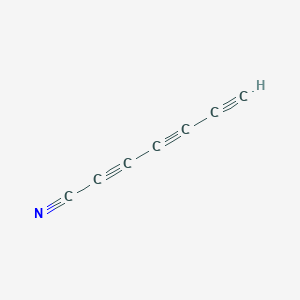
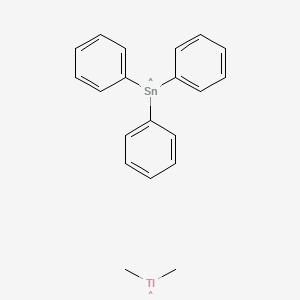


![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
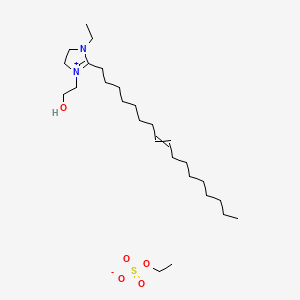
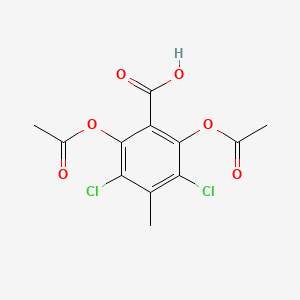
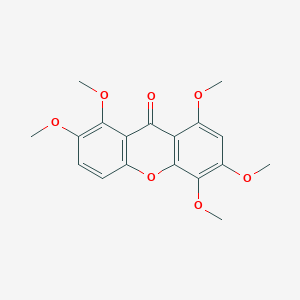
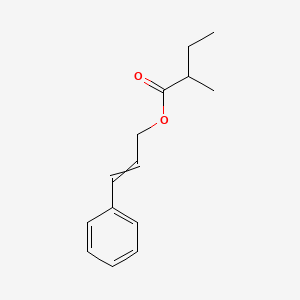
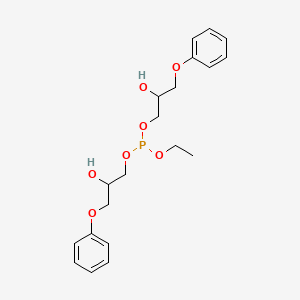
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
